Gnetin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetin D is a naturally occurring stilbenoid compound found in the lianas of Gnetum pendulum. It exhibits significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties. The molecular formula of this compound is C28H22O7, and it has a molecular weight of 470.477 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gnetin D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent like potassium persulfate. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots and adventitious roots of Spirotropis longifolia. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate, followed by purification steps such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Gnetin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have distinct biological activities and chemical properties .
Scientific Research Applications
Gnetin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study stilbenoid chemistry and its reactivity.
Biology: this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound in biological research.
Medicine: this compound has shown potential in antiviral therapies, particularly against influenza viruses. .
Mechanism of Action
Gnetin D exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antiviral Activity: This compound inhibits viral replication by interfering with viral enzymes and proteins, such as neuraminidase in influenza viruses
Comparison with Similar Compounds
Gnetin D is compared with other similar stilbenoid compounds, such as:
Resveratrol: Both this compound and resveratrol exhibit antioxidant and anti-inflammatory activities. this compound has shown more potent antiviral properties.
Pterostilbene: Similar to this compound, pterostilbene has antioxidant and anticancer activities. This compound, however, has a unique structure that may contribute to its distinct biological effects.
Gnetin C: Gnetin C is another stilbenoid with similar properties to this compound. .
Properties
Molecular Formula |
C28H22O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m0/s1 |
InChI Key |
KYXFGKLZVUDIIX-BQYFGGCBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.